1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
Overview
Description
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a 5-nitro-2-pyridinyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2-fluorobenzene and 5-nitro-2-pyridine under controlled conditions. Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce the nitro group to an amine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-4-(2-pyridinyl)piperazine: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-4-(5-nitro-2-pyridinyl)piperazine: Substitutes fluorine with chlorine, potentially altering its chemical properties and interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15-6-5-12(11-17-15)20(21)22/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUFZRYFHGSMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320106 | |
Record name | 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-93-9 | |
Record name | 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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